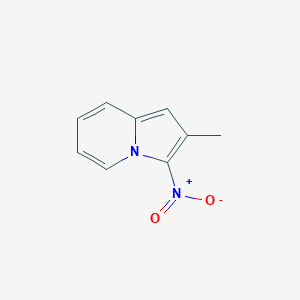

2-Methyl-3-nitroindolizine

Description

Structure

3D Structure

Properties

CAS No. |

39203-44-6 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

2-methyl-3-nitroindolizine |

InChI |

InChI=1S/C9H8N2O2/c1-7-6-8-4-2-3-5-10(8)9(7)11(12)13/h2-6H,1H3 |

InChI Key |

JUAOFANUBWVWJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Nitroindolizine and Its Derivatives

Established Strategies for Indolizine (B1195054) Framework Construction

The synthesis of the indolizine ring system has been a subject of extensive research, leading to the development of several robust and versatile methodologies. These approaches often start from pyridine (B92270) or pyrrole (B145914) derivatives and involve various cyclization strategies. scispace.comijettjournal.org

Pyridinium (B92312) Ylide [3+2] Cycloaddition Approaches

One of the most prominent and widely utilized methods for constructing the indolizine skeleton is the [3+2] cycloaddition reaction involving pyridinium ylides. rsc.orgresearchgate.netchim.it These ylides, typically generated in situ from the corresponding pyridinium salts, act as 1,3-dipoles that react with a variety of dipolarophiles, such as alkenes and alkynes, to form the five-membered pyrrole ring fused to the pyridine core. researchgate.netnih.gov

The pyridinium ylides are often stabilized by an electron-withdrawing group, which facilitates their formation. researchgate.net The reaction with electron-deficient alkenes or alkynes proceeds via a Michael-type addition followed by the formation of the five-membered ring in a stepwise [3+2] cycloaddition. rsc.org For instance, the reaction of pyridinium ylides with 1-chloro-2-nitrostyrenes has been employed to synthesize a range of indolizine derivatives. nih.gov This approach is valued for its straightforwardness and ability to introduce a variety of substituents onto the indolizine core. researchgate.net

Oxidative Cyclization Pathways

Oxidative cyclization reactions provide another effective route to indolizine derivatives. These methods often involve the coupling of a pyridine derivative with an alkene or alkyne, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic indolizine ring. organic-chemistry.orgorganic-chemistry.org

A notable example is the iodine-mediated oxidative cyclization of 2-(pyridin-2-yl)acetate derivatives with alkynes. organic-chemistry.org This method allows for the regioselective and chemoselective synthesis of multisubstituted indolizines under controlled conditions. organic-chemistry.org Another approach involves the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, offering a direct and efficient pathway to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org Mechanistic studies suggest that these reactions often proceed through a radical pathway. organic-chemistry.org

Intramolecular Cyclization and Cycloisomerization Methodologies

Intramolecular cyclization and cycloisomerization reactions represent an atom-economical approach to the indolizine framework. organic-chemistry.orgscispace.com These methods typically start with a pyridine derivative bearing a suitable side chain that can undergo cyclization. For example, the treatment of 2-(pyridin-2-yl)acetic acid propargyl esters with silver carbonate can induce a domino silver-mediated double cyclization sequence to afford fused tricyclic indolizines. scispace.com This sequence involves a 5-exo-dig cyclization, a 1,3-hydrogen shift, and an intramolecular cycloisomerization. scispace.com

Similarly, the cycloisomerization of alkynyl imines, catalyzed by metals such as copper, provides an efficient route to various fused heteroaromatic compounds, including indolizines. organic-chemistry.org Ruthenium-catalyzed three-component cross-coupling reactions involving a propargyl alcohol, an alkyne, and an acid have also been shown to produce 3-alkenyl-2-phosphonium indolizines, with a ruthenium-carbene species identified as a key intermediate. xmu.edu.cn

Synthesis from 2-Alkylazarenes and Related Precursors

The use of 2-alkylazarenes, such as α-picoline derivatives, as starting materials offers a direct route to the indolizine core. chim.it These compounds can react with various partners, including α,β-unsaturated carboxylic acids, to yield C-2 arylated indolizines. chim.it A metal-free cascade reaction of 2-alkylazaarene derivatives with bromonitroolefins has been developed for the synthesis of functionalized indolizines. acs.org This process involves a Michael addition, intramolecular nucleophilic substitution, and subsequent elimination of the nitro group. acs.org

Catalyst-Free and Metal-Catalyzed Synthetic Protocols for Indolizines

A variety of both catalyst-free and metal-catalyzed methods have been developed for indolizine synthesis, highlighting the versatility of this area of organic chemistry. rsc.orgmdpi.commdpi.com

Catalyst-Free Approaches: Catalyst-free annulation reactions, such as the reaction of 2-pyridylacetates and ynals under molecular oxygen, provide a green and efficient route to 3-acylated indolizines. rsc.org Another example is the regiodivergent [2+2+1] cycloaddition of N-free pyridines with diesters of acetylenedicarboxylic acid. rsc.org

Metal-Catalyzed Protocols: Metal catalysts, including copper, palladium, rhodium, and silver, play a significant role in many indolizine syntheses. ijettjournal.org Copper-catalyzed reactions are particularly common, such as the solvent-free synthesis of indolizines from pyridine, acetophenone, and a nitroolefin using a CuBr catalyst. mdpi.commdpi.com Palladium catalysis is utilized in the cross-coupling/cycloisomerization of 3-(2-pyridyl)propargyl carbonates with arylboronic acids. osi.lv Rhodium catalysts can be employed to activate diazo compounds for the generation of pyridinium ylides, which then undergo [3+2] annulation. rsc.org Silver-mediated oxidative C-H functionalization of 2-substituted pyridines with alkynes also provides an efficient route to indolizines. scispace.com

Specific Chemical Routes for the Introduction of the Nitro Group and Methyl Moiety

While the above sections detail the construction of the core indolizine ring, the synthesis of 2-Methyl-3-nitroindolizine requires the specific introduction of a methyl group at the C-2 position and a nitro group at the C-3 position.

The introduction of the methyl group at the C-2 position can often be achieved by selecting the appropriate starting materials. For instance, using 2-methylpyridine (B31789) derivatives in many of the established indolizine syntheses would directly lead to a 2-methylated indolizine product. A two-step synthesis of 2-methyl-3-nitropyridines has been reported, which could potentially serve as a precursor. researchgate.net This involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com

The nitration of the indolizine ring is a key step to introduce the nitro group. Direct nitration of an existing 2-methylindolizine (B1618379) core is a plausible route. It has been noted that under strongly acidic conditions (HNO3/H2SO4), protonation occurs at the C-3 position, which would protect it from electrophilic attack, suggesting that nitration might occur at other positions. chim.it However, the oxidation of 3-nitroso-2-methylindolizine can provide 3-nitro-2-methylindolizine. chim.it Nitrosation of indolizines typically occurs at the 3-position in unsubstituted cases. jbclinpharm.org

Alternatively, the nitro group can be introduced as part of one of the reactants. For example, the reaction of pyridinium ylides with nitro-substituted alkenes, such as nitrostilbenes, has been used to synthesize C1-unsubstituted indolizines via a denitrative pathway. rsc.org The use of bromonitroolefins in a cascade reaction with 2-alkylazaarene derivatives also introduces a nitro group that is subsequently eliminated to form the final product. acs.org The synthesis of 2-methyl-3-nitrophenylacetic acid has also been documented, which could serve as a potential precursor in certain synthetic strategies. google.com

A study on the synthesis of nitro-halogen substituted indolizine derivatives involved the 1,3-dipolar cycloaddition reaction of pyridinium ylides with 1,1-diiodo-2,2-dinitroethylene. ijettjournal.org This highlights a method where the nitro group is incorporated from the dipolarophile.

The following table summarizes some of the key synthetic approaches for the indolizine framework:

| Synthetic Strategy | Key Reactants | Catalyst/Conditions | Resulting Substituents | Reference(s) |

| Pyridinium Ylide [3+2] Cycloaddition | Pyridinium salts, alkynes/alkenes | Base, often catalyst-free | Varied, often with EWGs at C1/C3 | rsc.org, researchgate.net, nih.gov |

| Oxidative Cyclization | 2-(Pyridin-2-yl)acetate derivatives, alkynes/olefins | Iodine, Copper/Iodine | Multisubstituted | organic-chemistry.org, organic-chemistry.org |

| Intramolecular Cyclization | 2-(Pyridin-2-yl)acetic acid propargyl esters | Silver carbonate | Fused tricyclic indolizines | scispace.com |

| From 2-Alkylazarenes | 2-Alkylazaarenes, bromonitroolefins | Metal-free, base | Functionalized indolizines | acs.org |

| Catalyst-Free Annulation | 2-Pyridylacetates, ynals | Molecular oxygen | 3-Acylated indolizines | rsc.org |

| Metal-Catalyzed Synthesis | Pyridine, acetophenone, nitroolefin | CuBr, (NH4)2S2O8 | Substituted indolizines | mdpi.com, mdpi.com |

Nitration of 2-Methylindolizine Precursors

The direct nitration of 2-methylindolizine is a primary method for the synthesis of its nitro derivatives. However, the position of the electrophilic substitution on the indolizine ring is highly dependent on the reaction conditions, particularly the acidity of the medium. chim.it

Under mild acidic conditions, such as using nitric acid in excess acetic anhydride (B1165640) at low temperatures (-70 °C), the reaction favors substitution at the C-3 position, yielding this compound. chim.itaston.ac.uk One study reported achieving a 40% yield of this compound using a mixture of acetic anhydride and nitric acid, with no traces of other isomers like the 1-nitro or 1,3-dinitro compounds detected. aston.ac.uk

Conversely, employing strongly acidic conditions, such as a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), leads to preferential nitration at the C-1 position. chim.itcore.ac.uk Research has shown that the nitration of 2-methylindolizine in a nitric/sulfuric acid mixture can produce 1-nitro-2-methylindolizine as the main product in 63% yield, with only a very small amount of the 3-nitro isomer (1.5%) being formed. aston.ac.uk This regioselectivity highlights the difference in the activation of the C-1 and C-3 positions under varying pH levels. The properties of the indolizine system in these reactions are often compared to those of pyrrole. jbclinpharm.org

Table 1: Regioselectivity of 2-Methylindolizine Nitration

| Reagent | Conditions | Major Product | Yield | Minor Product | Yield | Source(s) |

|---|---|---|---|---|---|---|

| HNO₃ / Acetic Anhydride | Low Temperature (-70 °C) | This compound | 40% | Not detected | - | chim.itaston.ac.uk |

| HNO₃ / H₂SO₄ | Concentrated Acids | 1-Nitro-2-methylindolizine | 63% | This compound | 1.5% | chim.itaston.ac.uk |

Synthetic Approaches Utilizing Nitroolefins and Alpha-Picoline Derivatives

Multi-component reactions represent a versatile strategy for constructing the indolizine skeleton. Methodologies involving the reaction of pyridine derivatives, such as alpha-picoline (2-methylpyridine), with nitroolefins are emerging as a viable route to substituted indolizines. mdpi.comresearchgate.net

One such approach involves a copper-catalyzed three-component reaction of a pyridine, a ketone (like acetophenone), and a nitroolefin under mild, solvent-free conditions. mdpi.comresearchgate.net While not explicitly producing this compound, this method demonstrates the core principle of using a nitroolefin as a key building block for the indolizine framework. The reaction proceeds through the formation of new C–N and C–C bonds, offering high stereoselectivity and tolerance for various functional groups. mdpi.com

Strategies Involving 2-Methyl-3-nitropyridine (B124571) Intermediates

An alternative to nitrating a pre-existing indolizine is to build the indolizine ring from a pyridine intermediate that already contains the nitro group in the desired position. The synthesis of 2-methyl-3-nitropyridine derivatives serves as a key starting point for this approach. mdpi.comresearchgate.net

A reliable three-step method to synthesize 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com The resulting 2-methyl-3-nitropyridine contains an acidic methyl group that can be utilized for cyclization. mdpi.com

The general strategy involves the quaternization of the 2-methyl-3-nitropyridine (for example, with an α-halo ketone) to form a pyridinium salt. In the presence of a base, this salt can deprotonate at the methyl group to form a pyridinium ylide. This ylide is a 1,3-dipole that can undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, or an intramolecular cyclization, to form the five-membered ring, thus completing the indolizine skeleton. researchgate.netnih.gov This method ensures the nitro group is unambiguously located at the C-3 position of the final indolizine product. Recyclization reactions of nitropyridinium salts, where the pyridine ring is opened and reclosed to form a different ring system, further demonstrate the high reactivity and synthetic potential of these intermediates. clockss.orgmsu.ru

Considerations for Green Chemistry and Sustainable Synthetic Practices in Indolizine Formation

In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, including the preparation of indolizine derivatives. scispace.com Traditional methods for indolizine synthesis often require long reaction times, harsh reflux conditions, and the use of expensive or hazardous heavy metal catalysts such as palladium, copper, or rhodium. ijettjournal.orgijettjournal.org These processes can be energy-intensive and generate significant chemical waste, prompting a shift towards more sustainable alternatives. ijettjournal.org

Several green techniques have been successfully applied to indolizine synthesis to address these issues:

Microwave Irradiation: This method has been shown to dramatically reduce reaction times, enhance product yields and purity, and improve reproducibility. ijettjournal.org It aligns with green chemistry principles by providing an efficient energy source that minimizes solvent usage and by-product formation. ijettjournal.org

Ultrasound Irradiation: Sonication is another alternative energy source used to accelerate organic reactions. It has been employed in the synthesis of indolizine-1-carbonitrile (B3051405) derivatives, providing a green approach to their formation. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. A copper-catalyzed, three-component synthesis of indolizines has been developed that proceeds efficiently under solvent-free conditions. mdpi.comresearchgate.net

These sustainable practices not only reduce the environmental footprint of chemical synthesis but also can lead to more efficient and cost-effective production of indolizine compounds. ijettjournal.orgijettjournal.org

Reaction Mechanisms and Chemical Transformations of 2 Methyl 3 Nitroindolizine

Electrophilic Aromatic Substitution on the Indolizine (B1195054) Nucleus

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds, and the indolizine system is no exception. The reaction proceeds through the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity.

Regioselectivity and Electronic Effects (e.g., C-3 Position Reactivity)

The indolizine ring is a π-excessive system, making it highly susceptible to electrophilic attack. The regioselectivity of this attack is governed by the electron distribution within the bicyclic system. Theoretical calculations and experimental observations on various indolizine derivatives have shown that the five-membered pyrrole-like ring is more electron-rich than the six-membered pyridine-like ring. Consequently, electrophilic substitution preferentially occurs on the five-membered ring.

Within the five-membered ring, the C-3 position is the most nucleophilic and thus the most reactive towards electrophiles. This can be attributed to the significant contribution of resonance structures that place a negative charge on this carbon. The presence of a methyl group at the C-2 position further enhances the electron density at the C-3 position through a positive inductive effect (+I), thereby increasing its reactivity.

However, in 2-Methyl-3-nitroindolizine, the C-3 position is already substituted. Therefore, any further electrophilic attack would be directed to other positions on the indolizine nucleus. The next most favored positions for electrophilic attack on the indolizine ring are generally C-1 and C-5. The precise regioselectivity would be influenced by the combined electronic effects of the existing methyl and nitro groups.

Impact of the Nitro Group on Electrophilic Reactivity

The nitro group (-NO₂) is a strong electron-withdrawing group due to both a negative inductive effect (-I) and a negative mesomeric effect (-M). Its presence at the C-3 position has a profound impact on the electrophilic reactivity of the this compound molecule.

Therefore, electrophilic aromatic substitution on this compound would require harsh reaction conditions, and the substitution would likely occur at the position least deactivated by the nitro group, which would be the C-5 position on the pyridine (B92270) ring.

Nucleophilic Reactions Involving the Nitro Functionality

The presence of the strongly electron-withdrawing nitro group not only deactivates the ring towards electrophilic attack but also activates it for nucleophilic reactions, particularly those involving the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The nitro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by other electron-withdrawing groups and the nitro group is in a favorable position. In this compound, the indolizine nucleus itself, being electron-rich, does not inherently favor SNAr. However, the strong electron-withdrawing nature of the nitro group can make the C-3 position susceptible to nucleophilic attack.

Studies on analogous 3-nitropyridine systems have shown that the nitro group can be displaced by various nucleophiles. nih.govmdpi.com This suggests that this compound could potentially undergo SNAr reactions at the C-3 position, where a nucleophile would replace the nitro group. The reaction would proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic adduct, which then expels the nitrite ion to give the substitution product. The feasibility of this reaction would depend on the strength of the nucleophile and the reaction conditions.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product |

| Methoxide (CH₃O⁻) | 2-Methyl-3-methoxyindolizine |

| Thiophenoxide (C₆H₅S⁻) | 2-Methyl-3-(phenylthio)indolizine |

| Ammonia (NH₃) | 2-Methyl-3-aminoindolizine |

This table presents hypothetical products based on the known reactivity of similar nitroaromatic compounds.

Chemical Reduction Pathways of the Nitro Group

The nitro group is readily reduced to a variety of other functional groups, most commonly the amino group (-NH₂). This transformation is of great synthetic importance as it provides a route to amino-substituted indolizines, which are valuable precursors for the synthesis of more complex heterocyclic systems.

A wide range of reducing agents can be employed for the reduction of aromatic nitro compounds. The choice of reagent can sometimes allow for the selective formation of intermediate reduction products such as nitroso or hydroxylamino derivatives.

Common methods for the reduction of a nitro group to an amine include:

Catalytic Hydrogenation: This is a widely used and often clean method. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a catalyst (e.g., Pd/C) or sodium borohydride in the presence of a transition metal salt can also be effective.

The reduction of this compound to 2-Methyl-3-aminoindolizine would be a key transformation, opening up avenues for further functionalization, such as diazotization followed by substitution reactions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Product |

| H₂, Pd/C | Amine |

| Sn, HCl | Amine |

| Fe, HCl | Amine |

| Zn, HCl | Amine |

| Na₂S₂O₄ | Amine |

Cycloaddition Reactions of this compound and Analogues

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Indolizines can participate in cycloaddition reactions, acting as either the 4π or 2π component depending on the reaction type and the nature of the other reactant.

The presence of the electron-withdrawing nitro group in this compound would significantly influence its behavior in cycloaddition reactions. In a [4+2] cycloaddition (Diels-Alder reaction), the indolizine can act as the diene. The nitro group would lower the energy of the LUMO of the indolizine system, potentially making it a better diene for reaction with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction.

In 1,3-dipolar cycloadditions, the indolizine can act as the dipolarophile. The electron-deficient π-system of the nitro-substituted pyrrole (B145914) ring would be more reactive towards electron-rich 1,3-dipoles. For instance, reaction with azomethine ylides could lead to the formation of fused pyrrolidine rings. Studies on nitropyridines have shown their ability to act as the 2π component in 1,3-dipolar cycloadditions. nih.gov This suggests that this compound could exhibit similar reactivity.

The specific regioselectivity and stereoselectivity of such cycloaddition reactions would be governed by the frontier molecular orbital interactions between the indolizine and the reacting partner, as well as steric factors.

Other Significant Chemical Transformations and Derivatizations

The functionalization of the indolizine core is a key strategy for synthesizing novel derivatives with tailored properties.

Information regarding protonation studies and the formation of sigma-complexes involving this compound could not be located in the reviewed scientific literature. Such studies are crucial for understanding the basicity of the molecule and the stability of cationic intermediates, which play a role in electrophilic substitution reactions.

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Methyl 3 Nitroindolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds in solution. savemyexams.comchemrxiv.org It provides information about the chemical environment of each proton and carbon atom within a molecule. savemyexams.comchemrxiv.org

The ¹H and ¹³C NMR spectra of 2-methyl-3-nitroindolizine provide a wealth of information about its molecular structure. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei. savemyexams.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.orglibretexts.org The carbon atoms of the indolizine (B1195054) ring will have characteristic chemical shifts, with the carbon attached to the nitro group (C-3) expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 | ~15-25 |

| H-1 | ~7.5-8.0 | - |

| H-5 | ~8.0-8.5 | ~120-130 |

| H-6 | ~7.0-7.5 | ~110-120 |

| H-7 | ~7.0-7.5 | ~110-120 |

| H-8 | ~7.5-8.0 | ~120-130 |

| C-1 | - | ~115-125 |

| C-2 | - | ~140-150 |

| C-3 | - | ~145-155 |

| C-5 | - | ~120-130 |

| C-6 | - | ~110-120 |

| C-7 | - | ~110-120 |

| C-8 | - | ~120-130 |

| C-8a | - | ~130-140 |

Note: The predicted values are based on general NMR principles and data for similar heterocyclic systems. Actual experimental values may vary.

NMR spectroscopy, particularly through the analysis of Nuclear Overhauser Effect (NOE) data, can provide insights into the through-space proximity of protons, which helps in elucidating the preferred molecular conformation in solution. nih.gov For this compound, NOE experiments could reveal the spatial relationship between the methyl group protons and the protons on the indolizine ring, confirming the planarity or any distortion of the ring system.

The substituent effects of the methyl and nitro groups are clearly observable in the NMR spectra. The electron-donating methyl group at the 2-position will cause a slight upfield shift (shielding) of the adjacent proton and carbon signals. Conversely, the strongly electron-withdrawing nitro group at the 3-position will induce a significant downfield shift (deshielding) of the nearby proton and carbon signals, a consequence of the reduced electron density around these nuclei.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wustl.edu

A structural study of indolizine derivatives, including this compound, has been conducted to understand the effect of substituents on the bond distribution within the indolizine ring. researchgate.net The crystal structure reveals the planarity of the indolizine ring system, although minor deviations can occur due to crystal packing forces. The nitro group at the 3-position is typically found to be coplanar with the indolizine ring to maximize resonance stabilization. The methyl group at the 2-position will also lie in or close to the plane of the ring.

X-ray diffraction data provides precise bond lengths, which are crucial for assessing the degree of bond length alternation and, consequently, the aromaticity of the heterocyclic system. mdpi.comic.ac.uk In indolizine derivatives, the placement of substituents can influence the bond lengths within the five-membered and six-membered rings. researchgate.net

Table 2: Selected Bond Lengths for Indolizine Derivatives

| Bond | Typical Single Bond Length (Å) | Typical Double Bond Length (Å) | Observed in a Nitroindolizine Derivative (Å) |

| C1-C2 | 1.54 | 1.34 | Varies with substitution |

| C2-C3 | 1.54 | 1.34 | Shortened with 3-nitro substituent researchgate.net |

| C5-C6 | 1.54 | 1.34 | Alternating |

| C6-C7 | 1.54 | 1.34 | Alternating |

| C7-C8 | 1.54 | 1.34 | Alternating |

| C8-C9 | 1.54 | 1.34 | Alternating |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. researchgate.netbath.ac.uk The spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the conjugated indolizine system. The position and intensity of these bands are sensitive to the substituents on the ring. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indolizine.

Characterization of Electronic Transitions and Absorption Spectra

The electronic absorption spectra of indolizine derivatives are characterized by transitions occurring in the visible and ultraviolet regions. ufg.br These transitions are influenced by the molecular structure, including the presence of substituents. For this compound, the nitro group, being a strong electron-withdrawing group, is expected to significantly impact the electronic transitions compared to the unsubstituted indolizine.

The absorption spectrum is a result of electrons being promoted from occupied molecular orbitals to unoccupied molecular orbitals upon absorption of light. schrodinger.com The most significant of these is the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comirjweb.com The energy difference between these two orbitals, often referred to as the HOMO-LUMO gap, is a key factor in determining the wavelength of maximum absorption (λmax). schrodinger.com

Experimental and theoretical studies on similar nitro-substituted aromatic compounds have shown that the nitro group can lead to a bathochromic (red) shift in the absorption spectrum, meaning absorption occurs at longer wavelengths. scribd.com This is due to the stabilization of the LUMO, which decreases the HOMO-LUMO energy gap.

| Compound | Key Substituent | Expected Spectral Shift | Reference |

|---|---|---|---|

| This compound | -NO2 (electron-withdrawing) | Bathochromic (Red) Shift | scribd.com |

| Indolizine | -H | Baseline | mdpi.com |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound. numberanalytics.com These methods allow for a detailed analysis that complements experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

The choice of the functional and basis set is crucial for obtaining accurate results in DFT calculations. researchgate.net For instance, the B3LYP functional combined with a basis set like 6-311+G(d,p) is commonly employed for organic molecules. epstem.net These calculations would reveal the distribution of electron density within the molecule, highlighting the influence of the methyl and nitro substituents on the indolizine core.

Theoretical Assessment of Aromaticity and Electron Density Distribution (e.g., HOMO-LUMO Gap)

Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. nih.gov Theoretical methods can quantify the aromaticity of the five- and six-membered rings of the indolizine core in this compound. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations can provide a measure of the magnetic shielding at the center of the rings, with negative values indicating aromaticity. nih.gov

The distribution of electron density is also a critical factor. The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. irjweb.com The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap generally indicates higher reactivity. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity. researchgate.net

| Property | Theoretical Method | Significance for this compound | Reference |

|---|---|---|---|

| Aromaticity | NICS (Nucleus-Independent Chemical Shift) | Quantifies the aromatic character of the indolizine rings. | nih.gov |

| HOMO-LUMO Gap | DFT (Density Functional Theory) | Indicates chemical reactivity and the energy of electronic transitions. | schrodinger.comirjweb.com |

| Electron Density Distribution | Mulliken Population Analysis | Reveals the charge distribution and reactive sites. | irjweb.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. scielo.brresearchgate.net For this compound, this approach can be used to study various reactions, such as nucleophilic aromatic substitution (SNAr), where the nitro group can act as a leaving group. mdpi.com

By calculating the potential energy surface of a reaction, chemists can determine the activation energies for different pathways, thus predicting the most likely mechanism. researchgate.net For example, in a reaction with a nucleophile, DFT calculations can model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the nitro group. The geometry and energy of the transition state for the rate-determining step can be precisely calculated, providing deep insight into the reaction kinetics.

Advanced Applications and Future Research Directions

Role as a Versatile Synthetic Intermediate

The reactivity of the indolizine (B1195054) nucleus, further modulated by the nitro group, makes 2-methyl-3-nitroindolizine a valuable building block for creating more elaborate molecular structures. The nitro group, in particular, is a versatile functional handle that can serve as an activating group or a leaving group in various chemical transformations. mdpi-res.commdpi.com

This compound is a strategic precursor for synthesizing complex nitrogen-containing heterocyclic systems. openmedicinalchemistryjournal.comosti.gov The synthesis of indolizines often involves [3+2] cycloaddition reactions, for example, between pyridinium (B92312) ylides and activated alkenes like nitroalkenes. rsc.orgresearchgate.net This highlights the fundamental role of the nitro-substituted framework in modern synthetic strategies.

The nitro group in the C3 position is particularly significant. It can be used in denitrative reactions, where the nitro group is eliminated to form a new bond, a powerful strategy for constructing poly-functionalized compounds. mdpi-res.comrsc.org For instance, reactions involving the displacement of the nitro group via nucleophilic aromatic substitution (SNAr) can introduce a wide variety of substituents, leading to diverse heterocyclic derivatives. mdpi.com Research has shown that 2-methyl-3-nitropyridines readily react with thiolate anions via SNAr to substitute the nitro group, a reactivity pattern that is applicable to the analogous indolizine system. mdpi.com This opens avenues for creating libraries of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. chim.itsigmaaldrich.com

| Precursor System | Reagents/Conditions | Product Type | Significance | Reference |

| Pyridinium Ylide + Nitroalkene | Base-mediated [3+2] cycloaddition | 1-Nitroindolizine derivatives | Foundational method for accessing the core nitroindolizine structure. | researchgate.net |

| 2-Methyl-3,5-dinitropyridine | Benzyl mercaptan (BnSH) | Thioether-substituted nitropyridine | Demonstrates SNAr reactivity of the nitro group, a model for indolizine functionalization. | mdpi.com |

| N-Tosyl-3-nitroindoles | 1,3-dipolar cycloaddition | 1-(2-aminophenyl)indolizines | Example of NO₂ elimination to facilitate complex ring construction. | rsc.org |

The development of π-expanded indolizine analogues is a burgeoning area of research, driven by the need for advanced materials with tunable electronic properties. rsc.orgchemrxiv.org this compound serves as an excellent starting point for building larger, fused aromatic systems. The indolizine core can be expanded by annulating additional rings, leading to indoloindolizines and other polycyclic aromatic compounds. chemrxiv.org

These π-expanded systems are of interest for their potentially enhanced optoelectronic properties, such as narrowed HOMO-LUMO gaps and shifted emission wavelengths. chemrxiv.org Synthetic strategies often focus on merging the indolizine moiety with other aromatic systems like indole (B1671886), leading to new classes of stable and tunable polycyclic aromatic compounds. chemrxiv.org The functional groups on the starting indolizine, such as the methyl and nitro groups, can direct the regioselectivity of these annulation reactions and provide opportunities for further functionalization of the final π-expanded structure. chemrxiv.orglookchem.com

Optoelectronic Material Science Applications

Indolizine derivatives are recognized for their intrinsic fluorescence and suitability for optoelectronic applications. chim.itresearchgate.net The substitution pattern of this compound provides a framework for developing novel materials for light-emitting and photovoltaic technologies. researchgate.net

The indolizine core is a robust fluorophore, and its derivatives have been explored as fluorescent probes and emissive materials. chim.itresearchgate.net The combination of an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on the same π-conjugated system can induce strong intramolecular charge-transfer (ICT) characteristics, which often leads to desirable photophysical properties, including large Stokes shifts and sensitivity to the local environment.

While some 2-styrylpyridines containing a nitro group exhibit remarkable fluorescent properties, the nitro group can also quench fluorescence. mdpi.com However, this quenching effect can be exploited in the design of "turn-on" fluorescent sensors. Furthermore, the nitro group can be chemically transformed into other functional groups, such as an amino group, which typically enhances fluorescence, providing a pathway to highly emissive materials. mdpi-res.com Research into indolizine-cyanine dyes has demonstrated their potential as near-infrared (NIR) emissive materials, with applications in bioimaging and optical materials. rsc.orgnih.gov The specific electronic tuning afforded by the 2-methyl-3-nitro substitution pattern could be harnessed to develop new dyes with tailored emission profiles in the red to NIR regions. rsc.org

| Compound Class | Key Features | Potential Application | Reference |

| Indolizine Derivatives | Blue emission, high quantum yields, good thermal stability. | Blue fluorescent materials in OLEDs. | researchgate.net |

| Indolizine-Cyanine Dyes | Emission in the near-infrared (NIR) region, tunable Stokes shifts. | NIR emissive materials for bioimaging and optical devices. | nih.gov |

| 2-Styryl-3-nitropyridines | Some derivatives show remarkable fluorescence. | Fluorescent materials, model for styryl-indolizines. | mdpi.com |

| Anthracene-conjugated PMI Dyes | Strong red and NIR emission in solution, large Stokes shifts. | Solution-processable red/NIR organic emitters. | rsc.org |

The field of organic electronics continuously seeks new materials to improve the efficiency and stability of devices like organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). rsc.orgazonano.commdpi.com Indolizine derivatives have emerged as promising candidates for these applications. researchgate.net For example, certain indolizine derivatives have been successfully used as multifunctional blue fluorescent materials that also possess electron-transporting properties, enabling simplified OLED architectures. researchgate.net

The strong electron-withdrawing nature of the nitro group in this compound suggests its potential use as an electron-acceptor (n-type) material in OPVs or as an electron-transporting material in OLEDs. mdpi-res.comresearchgate.netoled.com In OPVs, pairing a suitable donor polymer with an acceptor like a functionalized nitroindolizine could lead to efficient charge separation at the donor-acceptor interface. nih.govaps.org In OLEDs, derivatives of this compound could be incorporated into the emissive layer or used as host materials. researchgate.netunistra.fr The high triplet energy of some indolizine derivatives makes them suitable hosts for phosphorescent dopants, a key technology for highly efficient OLEDs. researchgate.netnih.gov Future research will likely focus on synthesizing derivatives of this compound and evaluating their performance in electronic devices.

Catalytic Applications of this compound Derivatives (if applicable)

Nitrogen heterocycles are central to the design of many modern catalysts, particularly as precursors to N-heterocyclic carbene (NHC) ligands. osti.govnih.govbeilstein-journals.org These ligands form stable complexes with transition metals and are used in a vast range of catalytic reactions.

While there is extensive research on NHCs derived from heterocycles like imidazoles and triazoles, the exploration of indolizine-based catalysts is less common. openmedicinalchemistryjournal.combeilstein-journals.org However, the indolizine scaffold has the structural elements necessary to form an NHC. A derivative of this compound could potentially be converted into an NHC precursor. The electronic properties of such a ligand would be significantly influenced by the remnants of the original substituents, offering a new tool for tuning catalytic activity. To date, the direct application of this compound derivatives as catalysts or catalyst precursors is not widely reported in the literature, representing a potential area for future investigation.

Medicinal Chemistry Scaffold Development

Indolizine as a Privileged Scaffold for Chemical Probe and Drug Discovery

The indolizine nucleus, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in the field of medicinal chemistry. derpharmachemica.comtaylorandfrancis.comderpharmachemica.com This designation is attributed to its unique structural and electronic properties, which allow it to serve as a versatile framework for the development of new therapeutic agents and chemical probes. derpharmachemica.comnih.gov As a structural isomer of indole, a common motif in many approved drugs, indolizine has garnered significant interest for its potential in drug discovery. derpharmachemica.comtandfonline.com

The core structure of indolizine, featuring a fused pyridine (B92270) and pyrrole (B145914) ring with a bridging nitrogen atom, provides a π-electron-rich architecture that is both planar and aromatic. derpharmachemica.com This configuration is advantageous for several reasons:

Diverse Biological Activities: The indolizine scaffold is associated with a broad spectrum of pharmacological activities. taylorandfrancis.comderpharmachemica.comresearchgate.net Research has demonstrated the potential of indolizine derivatives in various therapeutic areas, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netresearchgate.net

Structural Versatility: The indolizine ring system offers multiple sites for chemical modification, allowing for the creation of diverse compound libraries. chim.itnih.gov This adaptability is crucial for optimizing biological activity and fine-tuning pharmacokinetic properties.

Fluorescence Properties: The conjugated planar electronic structure of many indolizine derivatives results in strong fluorescence. derpharmachemica.comderpharmachemica.com This intrinsic property is valuable for developing chemical probes for bioimaging and for studying interactions with biological targets like DNA. derpharmachemica.comacs.org

The following table summarizes the diverse biological activities reported for various indolizine derivatives, underscoring its status as a privileged scaffold.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | researchgate.netresearchgate.net |

| Anti-inflammatory | Inflammation | derpharmachemica.comderpharmachemica.com |

| Antimicrobial | Infectious Diseases | derpharmachemica.comderpharmachemica.com |

| Antiviral | Infectious Diseases | researchgate.net |

| Antidiabetic | Metabolic Disorders | taylorandfrancis.com |

| COX-2 Inhibition | Inflammation | taylorandfrancis.com |

| α7 nAChR Agonism | Neurological Disorders | nih.gov |

Principles for Scaffold Modification and Chemical Diversification

The systematic modification of the this compound scaffold is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic profiles. Chemical diversification focuses on strategically introducing a variety of functional groups at different positions of the indolizine core to explore the chemical space and identify key structural features for biological activity.

Key principles for the modification and diversification of the indolizine scaffold include:

Positional Isomerism: The nature and position of substituents on the indolizine ring have a significant impact on pharmacological activity. tandfonline.comtandfonline.com For instance, in the context of anti-mycobacterial activity, the presence of a methyl or ester group at the C2-position was found to be favorable. tandfonline.com

Introduction of Functional Groups: The introduction of various functional groups such as amines, esters, alkynes, and carbonyls can be achieved through pre- or post-functionalization strategies. nih.gov These groups can serve as handles for further modification or directly interact with biological targets.

Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a common strategy. rsc.org Indolizine itself can be considered a bioisostere of indole, a scaffold present in numerous commercial drugs. tandfonline.com

Late-Stage Functionalization: This approach involves modifying a complex, pre-synthesized scaffold in the final steps of a synthetic sequence. rsc.org It allows for the rapid generation of analogues from a common intermediate, which can significantly accelerate the drug discovery process. rsc.org For example, late-stage functionalization of an indolizine lactone core led to analogues with significantly increased potency against cancer cell lines. researchgate.net

The table below outlines common diversification strategies and their rationale:

| Diversification Strategy | Rationale | Potential Outcome | Reference |

| Substitution at C1, C2, and C3 | To probe the steric and electronic requirements of the binding pocket. | Enhanced potency and selectivity. | tandfonline.com |

| Introduction of polar groups | To improve aqueous solubility and pharmacokinetic properties. | Better bioavailability. | nih.gov |

| Ring fusion | To create more rigid and conformationally constrained analogues. | Increased target specificity. | acs.org |

| Introduction of reactive moieties | To develop covalent probes for target identification. | Covalent modification of the target protein. | nih.gov |

Synthetic Strategies for the Generation of Compound Libraries

The generation of compound libraries based on the this compound scaffold is essential for high-throughput screening and the systematic exploration of structure-activity relationships. Several synthetic strategies are employed to efficiently produce a diverse range of indolizine derivatives.

Common synthetic approaches for creating indolizine libraries include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. taylorandfrancis.com One-pot MCRs are particularly useful for generating spiro[indole-indolizine] derivatives. taylorandfrancis.com

1,3-Dipolar Cycloaddition: This is a widely used method for synthesizing indolizines, typically involving the reaction of a pyridinium ylide with an electron-deficient alkyne or alkene. chim.itrsc.org This strategy allows for the introduction of various substituents at the C1 and C3 positions. rsc.org

Domino Reactions: Also known as cascade reactions, these processes involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without the need to isolate intermediates. researchgate.net Domino reactions have been employed for the efficient construction of the indolizine scaffold. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds on the indolizine core is an increasingly popular strategy as it avoids the need for pre-functionalized starting materials. bohrium.com This approach allows for the late-stage introduction of functional groups at various positions.

The following table summarizes key synthetic reactions for indolizine library generation:

| Reaction Type | Key Reactants | Positions Functionalized | Reference |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides, alkynes/alkenes | C1, C2, C3 | chim.itrsc.org |

| Tschitschibabin Reaction | 2-Alkylpyridinium salts | C1, C2, C3 | rsc.org |

| Multicomponent Reactions | Isatins, amino acids, etc. | Spiro-fused systems | taylorandfrancis.com |

| Domino Reactions | Pyridine, acetophenone, nitroolefin | C1, C2, C3 | researchgate.net |

| C-H Activation | Indolizine, various coupling partners | Site-selective functionalization | bohrium.com |

Methodologies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as this compound, influences its biological activity. These studies are crucial for optimizing lead compounds into potent and selective drug candidates.

The methodologies for conducting SAR studies on indolizine derivatives involve a systematic and iterative process:

Design and Synthesis of Analogues: A library of analogues is designed and synthesized based on the lead compound. Modifications typically include altering substituents at various positions of the indolizine ring, changing the nature of functional groups, and exploring different stereoisomers. tandfonline.comtandfonline.com

Biological Evaluation: The synthesized compounds are tested in relevant biological assays to determine their activity. researchgate.net For example, in the context of anticancer drug discovery, this would involve cytotoxicity assays against various cancer cell lines. researchgate.netresearchgate.net

Data Analysis and SAR Elucidation: The biological data is analyzed in conjunction with the structural features of the compounds to identify key trends. tandfonline.com This analysis helps to determine which structural modifications lead to an increase or decrease in activity. For instance, SAR studies on anti-tubercular indolizines revealed that the nature and position of substituents significantly affected their potency. taylorandfrancis.comtandfonline.com

Computational Modeling: Molecular docking and other computational techniques are often used to provide insights into the binding mode of the compounds with their biological target. nih.gov This can help to rationalize the observed SAR and guide the design of new, more potent analogues.

The following table outlines the key components of an SAR study for indolizine derivatives:

| Component | Description | Example | Reference |

| Structural Modification | Altering the chemical structure of the lead compound. | Varying substituents at the C1, C2, and C3 positions of the indolizine core. | tandfonline.com |

| Biological Assay | Measuring the biological effect of the synthesized compounds. | MTT assay to evaluate cytotoxicity against cancer cell lines. | researchgate.net |

| SAR Correlation | Linking structural changes to changes in biological activity. | Identifying that a methoxy (B1213986) group at a specific position increases anticancer potency. | researchgate.net |

| Computational Analysis | Using computer models to understand ligand-target interactions. | Docking studies of indolizine agonists with the α7 nAChR. | nih.gov |

Q & A

Q. What documentation is critical for IND applications involving this compound-based therapeutics?

- Methodological Answer :

- Provide structural verification (NMR, HRMS, X-ray).

- Detail GMP-compliant synthesis protocols and impurity profiles (ICH Q3A guidelines).

- Include toxicokinetic data from preclinical models (rodent and non-rodent species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.